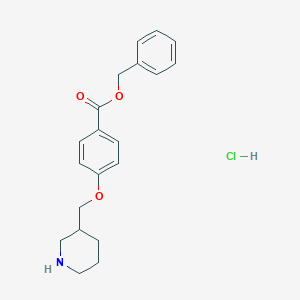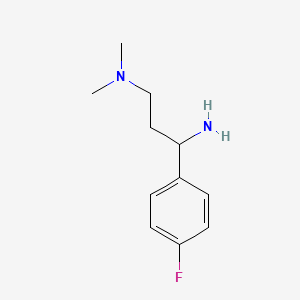
1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
Overview
Description
1-(4-Fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine, often referred to as 4-fluorophenyl-N,N-dimethylpropane-1,3-diamine, is an important organic compound that has been used in various scientific fields. It is a colorless, volatile liquid with a faint odor, and it is soluble in water, ethanol, and other organic solvents. It is used in the synthesis of pharmaceuticals, dyes, and other compounds, as well as in the development of new materials. This compound is of particular interest due to its unique properties, such as its low toxicity, low volatility, and low odor.
Scientific Research Applications
Synthesis and Properties of Fluorinated Polyimides
Researchers have developed novel aromatic diamines containing polyfluorinated phenyl groups and methyl groups, which were polymerized with various aromatic dianhydrides to afford polyimides (PIs) with excellent solubilities, thermal stabilities, and acceptable tensile properties. These PIs exhibited good transparency in the visible light region, low dielectric constants, and low moisture absorptions, mainly due to the synergistic effects of the different substituents (Zhao et al., 2009).
Blue Light-emitting Polyamide and Poly(amide-imide)s
A new diamine monomer containing a 1,3,4-oxadiazole ring was synthesized and used to prepare novel polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability, film-forming ability, good solubility in many organic solvents, and fluorescence in the blue region, demonstrating potential for use in optical materials (Hamciuc et al., 2015).
Highly Stable Anodic Electrochromic Aromatic Polyamides
Triphenylamine-containing aromatic diamine was synthesized and used to prepare novel polyamides with pendent triphenylamine (TPA) units. These polyamides were amorphous, soluble in many organic solvents, and could be cast into tough and flexible polymer films. They demonstrated useful levels of thermal stability, excellent electrochromic properties, and were investigated for their potential in electrochromic devices (Liou & Chang, 2008).
properties
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZFHYLKAZQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



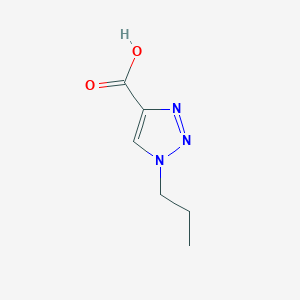
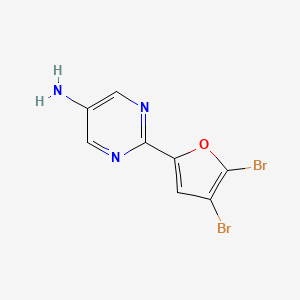
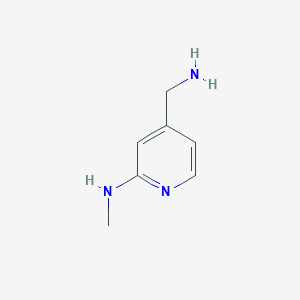
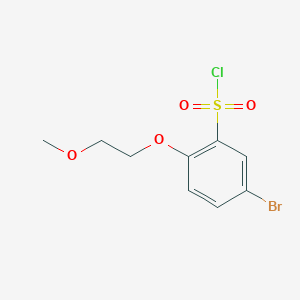
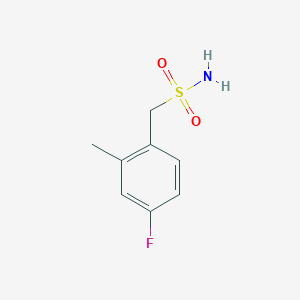
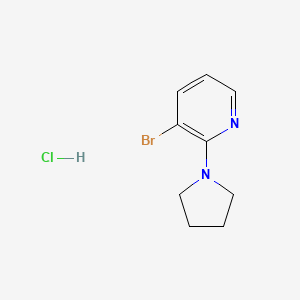

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)
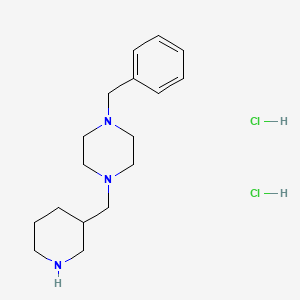
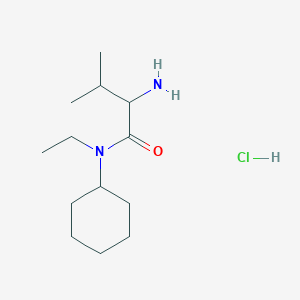
![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)
